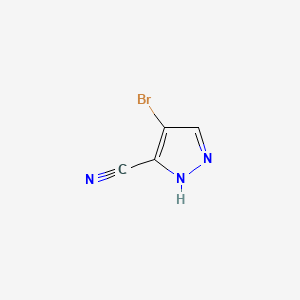

4-bromo-1H-pyrazole-3-carbonitrile

Description

BenchChem offers high-quality 4-bromo-1H-pyrazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951467 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288246-16-2 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-bromo-1H-pyrazole-3-carbonitrile chemical properties

This guide serves as a definitive technical reference for 4-bromo-1H-pyrazole-3-carbonitrile , a high-value heterocyclic scaffold in medicinal chemistry. It is designed to move beyond basic property listing, offering actionable insights into reactivity, regiocontrol, and synthetic application.

Scaffold Reactivity, Synthetic Logic & Therapeutic Applications[1]

Executive Summary

4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 28833-13-6) is a bifunctional halogenated heterocycle critical to the synthesis of kinase inhibitors, agrochemicals, and energetic materials. Its utility stems from its orthogonal reactivity: the C-4 bromine offers a handle for transition-metal-catalyzed cross-coupling, while the C-3 nitrile provides a gateway to amides, acids, and tetrazoles. However, its amphoteric nature and tautomeric equilibrium present specific challenges in regioselective functionalization that this guide will address.

Physicochemical Profile

The following data constitutes the baseline for handling and characterization.

| Property | Value / Description | Notes |

| CAS Number | 28833-13-6 | Alternate: 288246-16-2 |

| Molecular Formula | C₄H₂BrN₃ | MW: 171.98 g/mol |

| Appearance | White to off-white crystalline powder | Oxidation may cause yellowing.[1] |

| Melting Point | 154–158 °C | Sharp melt indicates high purity. |

| pKa (Calculated) | ~8.23 | Weakly acidic NH proton. |

| Solubility | DMSO, DMF, MeOH, EtOAc | Insoluble in water; sparingly soluble in hexanes. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Lipinski compliant fragment. |

Structural Insight (Tautomerism): In solution, the molecule exists in equilibrium between the 1H- and 2H- tautomers. The electron-withdrawing nitrile group at C-3 increases the acidity of the NH proton compared to unsubstituted pyrazole, making the anion readily accessible for alkylation.

Synthetic Architecture & Reactivity[1]

The core value of this scaffold lies in its ability to serve as a divergence point. The diagram below illustrates the primary synthetic pathways available from the parent molecule.

Figure 1: Divergent synthetic pathways from the 4-bromo-1H-pyrazole-3-carbonitrile core.

3.1 The Regioselectivity Challenge (N1 vs. N2)

When alkylating 4-bromo-1H-pyrazole-3-carbonitrile, two isomers are possible:

-

N1-alkylation: Adjacent to the carbon bearing the hydrogen/bromine (remote from nitrile).

-

N2-alkylation: Adjacent to the nitrile group.

Mechanism: The nitrile group is electron-withdrawing, making the N1 nitrogen more nucleophilic in the neutral tautomer, but steric hindrance and the "lone pair repulsion" effect from the nitrile often favor N1-alkylation under thermodynamic control. However, mixtures are common (often 80:20 to 95:5 ratios).

-

Guidance: Use Cesium Carbonate (Cs₂CO₃) in DMF to maximize N1 selectivity via the "Cesium Effect," which stabilizes the specific transition state leading to the N1 product.

Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include specific checkpoints (visual or analytical) that confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Synthesis of 1-alkyl-4-bromo-1H-pyrazole-3-carbonitrile with high N1 regioselectivity.

Reagents:

-

4-Bromo-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

-

Dissolution: Charge the pyrazole substrate into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous DMF.

-

Checkpoint: Solution should be clear. If cloudy, sonicate.

-

-

Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The suspension may turn slightly yellow, indicating anion formation.

-

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at RT (or 60°C for unreactive halides) for 4–12 hours.

-

Self-Validation (TLC): Monitor using 30% EtOAc/Hexanes. The starting material (Rf ~0.4) should disappear. The N1-isomer typically runs higher (less polar) than the N2-isomer due to the shielding of the nitrile dipole.

-

-

Workup: Pour into ice-water (5x reaction volume). The product often precipitates.

-

Differentiation (NMR):

-

N1-Isomer: The pyrazole C-5 proton (adjacent to N1) typically appears as a singlet around δ 7.8–8.2 ppm .

-

NOESY Check: In the N1-isomer, an NOE correlation is observed between the N-alkyl group and the C-5 proton. This is the definitive structural proof.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C-4 position with an aryl group.

Reagents:

-

N-Protected 4-bromo-pyrazole-3-carbonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)[6]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Degassing (Critical): Combine organic solvent and aqueous base. Sparge with nitrogen for 15 minutes.

-

Causality: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.

-

-

Assembly: Add substrate, boronic acid, and catalyst.[7]

-

Heating: Heat to 90°C under nitrogen atmosphere for 4–8 hours.

-

Self-Validation: The reaction mixture usually darkens from orange to black (Pd precipitation) upon completion.

-

-

Purification: Filter through a Celite pad to remove Pd residues before column chromatography.

Therapeutic Applications & Case Studies

This scaffold is a bioisostere for other 5-membered aromatic rings, offering unique H-bonding vectors via the nitrile group.

Case Study: Kinase Inhibition (CDK9/GSK-3) In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazole-3-carbonitrile motif serves as a hinge-binder.

-

Mechanism: The N2 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C4-substituent projects into the hydrophobic pocket.

-

Advantage: The C3-nitrile is small and linear, avoiding steric clashes while providing a dipole interaction with the protein backbone.

Agrochemicals: Analogs of Tebufenpyrad (an acaricide) utilize the pyrazole core.[8] The introduction of the 3-CN group modulates the lipophilicity (LogP) and metabolic stability of the molecule compared to 3-alkyl variants.

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood. The nitrile group can release toxic cyanide species under extreme acidic hydrolysis or combustion; however, it is stable under standard organic synthesis conditions.

-

Storage: Keep cold (2-8°C) and dry. Protect from light to prevent slow debromination or oxidation.

References

-

Synthesis & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735623, 4-Bromo-1H-pyrazole-3-carbonitrile." PubChem.[8][9] [Link]

-

Regioselectivity in Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. [Link]

-

Suzuki Coupling of Halopyrazoles: McLaughlin, M., et al. "Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids." Organic Letters, 2005. (Contextual reference for Pd-catalysis on N-heterocycles). [Link]

-

Medicinal Chemistry Application: Orient Journal of Chemistry. "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." [Link]

Sources

- 1. Cas 288246-16-2,4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | lookchem [lookchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. airgas.com [airgas.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-bromo-1H-pyrazole-3-carbonitrile CAS number 288246-16-2

Topic: 4-bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) Content Type: Technical Monograph & Experimental Guide

A Privileged Scaffold for Kinase Inhibitor & Agrochemical Discovery

Executive Summary

4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) represents a "privileged structure" in medicinal chemistry, serving as a critical linchpin in the synthesis of Janus kinase (JAK) inhibitors, Cyclin-dependent kinase (CDK) modulators, and next-generation agrochemicals. Its utility stems from its trifunctional nature: an acidic amine (N1) for solubility modulation, an electrophilic handle (C4-Br) for cross-coupling, and a nitrile group (C3-CN) for heterocycle expansion.

This guide provides a rigorous technical analysis of this intermediate, moving beyond basic properties to offer validated synthesis protocols, chemoselectivity strategies, and safety standards required for high-integrity research.

Structural Identity & Physicochemical Profile[1][2][3]

Tautomerism: The Critical Variable

Researchers must recognize that 4-bromo-1H-pyrazole-3-carbonitrile exists in dynamic equilibrium with its tautomer, 4-bromo-1H-pyrazole-5-carbonitrile . In solution, the position of the proton (N1 vs. N2) is dictated by solvent polarity and hydrogen bonding.

-

Implication: Regioselectivity during N-alkylation is not guaranteed. The steric bulk of the C3-nitrile versus the C4-bromide often directs alkylation to the nitrogen distal to the nitrile, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.

Core Data Table

| Property | Value | Note |

| CAS Number | 288246-16-2 | |

| Molecular Formula | C₄H₂BrN₃ | |

| Molecular Weight | 171.98 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 154–158 °C | Indicates high lattice energy due to H-bonding |

| pKa (Calculated) | ~10.5 (NH) | Acidic enough for deprotonation by weak bases (K₂CO₃) |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane) |

Synthetic Access: Validated Production Protocol

While commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route involves the electrophilic bromination of 1H-pyrazole-3-carbonitrile.

Protocol: Regioselective Bromination via NBS

Rationale: Elemental bromine (

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (

) or Water (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-pyrazole-3-carbonitrile (10 mmol) in Acetonitrile (50 mL) at room temperature (RT).

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; monitor internal temperature to keep <30°C to prevent nitrile hydrolysis.

-

Reaction: Stir at RT for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Quench: Dilute with water (100 mL) and add saturated sodium thiosulfate (

) solution (10 mL) to quench unreacted bromine species. -

Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Figure 1: The electron-rich C4 position of the pyrazole ring facilitates rapid electrophilic substitution, while the electron-withdrawing nitrile at C3 deactivates the ring slightly, preventing over-bromination under controlled conditions.

Strategic Functionalization & Chemoselectivity

For drug discovery, this molecule is a "tri-vector" scaffold. The order of operations is critical to avoid side reactions.

The Functionalization Hierarchy

-

N1-Alkylation (Protection): Must be done first. The free NH poisons Palladium catalysts in cross-coupling reactions.

-

C4-Cross Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C3-Nitrile Transformation: Hydrolysis or cycloaddition (usually done last to avoid interfering with Pd chemistry).

Protocol: Suzuki-Miyaura Cross-Coupling

Challenge: 4-bromopyrazoles are less reactive than 3- or 5-bromopyrazoles due to electronic effects. Standard

Optimized Conditions:

-

Substrate: N-protected 4-bromo-3-cyanopyrazole (e.g., N-SEM or N-Methyl).

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler substrates). -

Base:

(3.0 equiv) in Dioxane/Water (4:1). -

Temp: 90–100 °C under Argon.

Chemoselectivity Logic Map

Applications in Drug Discovery

The 4-bromo-1H-pyrazole-3-carbonitrile scaffold is a precursor to Pyrazolo[4,3-b]pyridines , a class of potent kinase inhibitors.

-

Mechanism: The nitrile group reacts with 2-aminophenylboronic acids or similar nucleophiles to fuse a second ring onto the pyrazole, creating a bicyclic system that mimics the adenine pocket of ATP.

-

Therapeutic Areas:

-

Oncology: Inhibition of CDK2/CDK9 (Cell cycle regulation).

-

Immunology: JAK/STAT pathway modulation.

-

Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. |

| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves. |

| Eye Damage | H318 | Causes serious eye damage. | Wear safety goggles/face shield. |

| STOT-SE | H335 | May cause respiratory irritation. | Use only in a fume hood. |

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from nitrile under extreme acidic/reducing conditions).

References

-

Chemical Identity & Properties: PubChem. 4-bromo-1H-pyrazole-3-carbonitrile (Compound).[2] National Library of Medicine. Link

-

Synthesis & Reactivity: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 2015. (Demonstrates XPhos utility for 4-bromopyrazoles). Link

-

Kinase Inhibitor Application: Pyrazolo[4,3-b]pyridines as kinase inhibitors. Google Patents (CN102911174A). Describes the use of bromopyrazole-carboxylates/nitriles as key intermediates.[3][4] Link

-

Safety Data: Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carbonitrile. Link

-

Medicinal Chemistry Context: Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 2020. Link

Sources

- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 2. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

Technical Guide: Structural Analysis and Synthetic Utility of 4-Bromo-1H-pyrazole-3-carbonitrile

The following technical guide details the structural properties, synthetic pathways, and application utility of 4-Bromo-1H-pyrazole-3-carbonitrile . This document is designed for researchers in medicinal chemistry and process development, focusing on the compound's role as a high-value scaffold for kinase inhibitors and agrochemicals.

Executive Summary

4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a halogenated heterocyclic building block essential for Fragment-Based Drug Design (FBDD).[1] Its utility stems from its trifunctional nature:

-

The Pyrazole Core: A hydrogen-bond donor/acceptor motif that mimics peptide bonds in kinase hinge regions.

-

The Nitrile Group (C3): A versatile electrophile for heterocycle formation or a stable polar pharmacophore.

-

The Bromine Atom (C4): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library expansion.

This guide provides a validated structural analysis, a robust synthesis protocol, and a strategic map for functionalization, addressing the critical challenge of N-alkylation regioselectivity.

Structural Characterization & Physicochemical Profile[2][3][4][5]

Identity & Properties

| Parameter | Data |

| IUPAC Name | 4-Bromo-1H-pyrazole-3-carbonitrile |

| Common Synonyms | 4-Bromo-3-cyanopyrazole; 3-Cyano-4-bromopyrazole |

| CAS Number | 288246-16-2 |

| Molecular Formula | C |

| Molecular Weight | 171.98 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154–158 °C |

| pKa (Calculated) | ~8.2 (NH acidity) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

Tautomerism: The 3-CN vs. 5-CN Equilibrium

Like all N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. The position of the proton (N1 vs. N2) dictates whether the nitrile is at the 3-position or the 5-position.

-

Solid State: Predominantly exists as 3-cyano-1H-pyrazole due to intermolecular hydrogen bonding networks.

-

Solution: In polar aprotic solvents (DMSO), the equilibrium favors the 3-cyano tautomer (1H-form) due to the electron-withdrawing nature of the nitrile group, which increases the acidity of the adjacent NH but stabilizes the N1-H form through dipole minimization.

Implication for Reactivity: During N-alkylation, the "5-cyano" tautomer (often more nucleophilic at the unhindered nitrogen) can lead to regioisomeric mixtures (see Section 4).

Figure 1: Tautomeric equilibrium between the 3-cyano and 5-cyano forms. The 3-cyano form is generally favored in the ground state.

Spectroscopic Fingerprint

-

H NMR (400 MHz, DMSO-

- 14.0–14.5 ppm (br s, 1H, NH ): Highly deshielded and exchangeable.

- 8.45 ppm (s, 1H, C5-H ): The lone ring proton is shifted downfield by the adjacent Br and CN groups.

-

MS (ESI):

-

Positive mode (

): Peaks at m/z 172 and 174 (1:1 ratio), characteristic of mono-bromination.

-

-

IR (ATR):

-

~2230–2240 cm

-

~3100–3200 cm

-

~2230–2240 cm

Synthesis & Manufacturing Protocol

The most robust route to 4-bromo-1H-pyrazole-3-carbonitrile is the electrophilic bromination of the parent heterocycle, 1H-pyrazole-3-carbonitrile.

Reaction Scheme

The reaction utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine (

Figure 2: Synthetic workflow for the bromination of 1H-pyrazole-3-carbonitrile.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 4-bromo-1H-pyrazole-3-carbonitrile.

Reagents:

-

1H-Pyrazole-3-carbonitrile (9.3 g, 100 mmol)

-

N-Bromosuccinimide (NBS) (18.7 g, 105 mmol)

-

DMF (Dimethylformamide) (100 mL)

-

Water (for quench)

-

Ethyl Acetate (for extraction)[2]

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-3-carbonitrile (9.3 g) in DMF (100 mL). Cool the solution to 0 °C using an ice bath.

-

Bromination: Add NBS (18.7 g) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for consumption of starting material.

-

Quench: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring. The product typically precipitates as a white solid.

-

Isolation:

-

If solid precipitates: Filter the solid, wash with cold water (3 x 50 mL) to remove succinimide and DMF. Dry in a vacuum oven at 45 °C.

-

If no precipitate: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over Na

SO

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if high purity (>98%) is required.

Yield: Typical isolated yield is 85–92%.

Reactivity & Functionalization Map

The core value of this scaffold lies in its ability to be selectively functionalized.[3]

N-Alkylation: Solving the Regioselectivity Problem

Alkylation of the NH group often produces a mixture of 1,4-disubstituted (N1-alkyl, desired) and 1,5-disubstituted (N2-alkyl, often undesired) isomers.

-

Mechanism: The pyrazolate anion is an ambident nucleophile. Sterics usually favor alkylation at the nitrogen distal to the bulky substituent (N1), but the nitrile group is small, leading to poor selectivity (often ~60:40).

-

Optimization Strategy:

-

Base: Use

or -

Solvent: DMF or Acetone.

-

Control: Lower temperatures (0 °C) generally improve selectivity for the N1 isomer (steric control).

-

Palladium-Catalyzed Coupling (C4)

The C-Br bond is highly reactive toward Suzuki-Miyaura coupling.

-

Partners: Aryl/Heteroaryl boronic acids.

-

Catalyst System:

or -

Note: The free NH can poison Pd catalysts. It is recommended to perform N-alkylation or N-protection (e.g., THP, SEM, Boc) before the Suzuki coupling.

Figure 3: Functionalization logic. N-alkylation is typically performed first to prevent catalyst poisoning and fix the tautomer.

Applications in Drug Discovery[7][8][9][10]

Kinase Inhibitors

The 4-bromo-pyrazole-3-carbonitrile scaffold is a bioisostere for the purine ring of ATP.

-

JAK Inhibitors: The nitrile group can form key hydrogen bonds with the hinge region of Janus Kinases (JAK).

-

LRRK2 Inhibitors: Used as a core to develop inhibitors for Parkinson's disease, where the C4-aryl group (introduced via Suzuki) occupies the hydrophobic pocket.

Agrochemicals

Derivatives of this core are used in the synthesis of insecticides (ryanodine receptor modulators) where the nitrile group enhances metabolic stability and polarity.

Safety & Handling

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[4]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

-

PubChem. (n.d.).[5] 4-Bromo-1H-pyrazole-3-carbonitrile (Compound CID 2735623).[6][7] National Library of Medicine. Retrieved from [Link]

-

Foces-Foces, C., et al. (1999).[8] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron. (Contextual grounding on pyrazole tautomerism).

-

Matrix Fine Chemicals. (n.d.). Product Data: 4-Bromo-1H-pyrazole-3-carbonitrile.[1][6][4][7][9] Retrieved from [Link]

Sources

- 1. Cas 288246-16-2,4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-1H-pyrazole-3-carbonitrile 97 288246-16-2 [sigmaaldrich.com]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 4-Bromo-1H-pyrazole-3-carbonitrile | C4H2BrN3 | CID 2735623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]

Comprehensive Spectral Characterization: 4-Bromo-1H-pyrazole-3-carbonitrile

The following technical guide provides an in-depth spectral analysis of 4-bromo-1H-pyrazole-3-carbonitrile , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Janus kinase pathways).

CAS Number: 288246-16-2

Molecular Formula: C

Executive Summary & Application Context

4-Bromo-1H-pyrazole-3-carbonitrile is a bifunctional heterocyclic building block. The C3-nitrile group serves as a precursor for amidines or tetrazoles, while the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents. Accurate spectral characterization is paramount for validating the regioselectivity of bromination during synthesis and ensuring the purity required for subsequent GMP-compliant steps.

Physical Properties & Purity Profile

Before spectral analysis, the compound's physical state must be verified to rule out gross impurities or hydration.

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free bromine. |

| Melting Point | 154 – 158 °C | Sharp range indicates high purity (>98%). |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Limited solubility in non-polar solvents (Hexane). |

| pKa (Calc) | ~8.2 | The NH proton is acidic enough to be deprotonated by weak bases (K |

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive method for confirming the presence of bromine due to its unique isotopic signature.

Isotopic Pattern (The "Twin Peak" Signature)

Bromine exists naturally as two stable isotopes:

-

M+ Peak (

Br): m/z 170.9[3] -

[M+2]+ Peak (

Br): m/z 172.9 -

Intensity Ratio: ~1:1

Fragmentation Pathway

Under Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode, the compound undergoes characteristic fragmentation.

Key Fragments:

-

[M - HCN]: Loss of hydrogen cyanide from the pyrazole ring.

-

[M - Br]: Homolytic cleavage of the C-Br bond (m/z ~92).

-

[M - CN]: Loss of the nitrile group (less common than HCN loss).

Figure 1: Proposed fragmentation pathway for 4-bromo-1H-pyrazole-3-carbonitrile.

Infrared Spectroscopy (FT-IR)

IR spectroscopy is critical for monitoring the integrity of the nitrile group and the pyrazole NH.

Experimental Protocol (KBr Pellet)

-

Mix 1–2 mg of sample with ~100 mg of dry KBr (spectroscopic grade).

-

Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

-

Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquire spectrum (4000–400 cm

, 16 scans).

Diagnostic Bands

| Functional Group | Wavenumber (cm | Assignment & Characteristics |

| N–H Stretch | 3100 – 3400 | Broad, medium intensity. Indicates free amine (unsubstituted N1). |

| C≡N Stretch | 2230 – 2250 | Sharp, distinct peak. Diagnostic for nitrile. Absence implies hydrolysis to amide. |

| C=N / C=C | 1500 – 1600 | Pyrazole ring breathing modes. |

| C–Br Stretch | 600 – 800 | Fingerprint region. Often obscured but useful for comparison. |

Nuclear Magnetic Resonance (NMR)

NMR provides the structural proof of regiochemistry. The data below assumes DMSO-d

H NMR (Proton)

The spectrum is deceptively simple, featuring only two distinct signals.

-

Solvent: DMSO-d

(Reference peak at 2.50 ppm). -

Frequency: 400 MHz or higher recommended.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 13.5 – 14.5 | Broad Singlet (br s) | 1H | N1-H | Highly deshielded due to aromatic ring current and H-bonding. Disappears upon D |

| 8.2 – 8.5 | Singlet (s) | 1H | C5-H | The only aromatic CH. Deshielded by the adjacent N and the inductive effect of the C4-Br. |

Note: If the spectrum shows a doublet or additional aromatic peaks, the sample may contain unbrominated starting material (1H-pyrazole-3-carbonitrile) or regioisomers.

C NMR (Carbon)

The carbon spectrum confirms the oxidation state of the carbons and the presence of the nitrile.

| Chemical Shift (δ ppm) | Type | Assignment | Notes |

| ~138.0 | CH | C5 | The only methine carbon. |

| ~126.0 | Cq | C3 | Quaternary carbon attached to the nitrile. |

| ~114.0 | Cq | C≡N | Characteristic nitrile region. |

| ~94.0 | Cq | C4-Br | Significantly upfield (shielded) due to the "heavy atom effect" of Bromine. |

Synthesis & Logic of Impurities

Understanding the synthesis aids in interpreting spectral "ghost peaks." The standard route involves the bromination of 1H-pyrazole-3-carbonitrile.

Figure 2: Synthesis workflow and potential impurity origin.

Common Impurities to Watch:

-

Starting Material: Check for C4-H signal (doublet around 6.8 ppm).

-

Solvents: DMSO (2.50 ppm), Water (3.33 ppm in DMSO), Ethyl Acetate (recrystallization solvent).

References

-

Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile Product Specification. Retrieved from

-

PubChem. (2025).[3][4] Compound Summary for CID 2735623: 4-Bromo-1H-pyrazole-3-carbonitrile. National Library of Medicine. Retrieved from

-

Matrix Fine Chemicals. (n.d.). Spectral Data for CAS 288246-16-2. Retrieved from

-

Arkivoc. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Provides comparative NMR data for 4-bromo-pyrazole analogs). Retrieved from

Sources

- 1. 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE | CAS 288246-16-2 [matrix-fine-chemicals.com]

- 2. 4-ブロモ-1H-ピラゾール-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 4-bromo-1h-pyrazole-3-carbonitrile (C4H2BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of 4-Bromo-1H-pyrazole-3-carbonitrile: A Technical Guide

Executive Summary

4-Bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2) is a critical pharmacophore in medicinal chemistry, serving as a linchpin scaffold for kinase inhibitors (e.g., JAK, RET inhibitors) and agrochemicals. Its utility stems from the orthogonal reactivity of its three functional handles: the acidic N-H proton (alkylation), the C-Br bond (cross-coupling), and the nitrile group (hydrolysis/reduction).[1][2]

This guide details the synthesis of 4-bromo-1H-pyrazole-3-carbonitrile via two distinct pathways: Direct Regioselective Bromination (primary route) and Amide Dehydration (secondary route). The protocols prioritize high purity, scalability, and operational safety.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is approached through the lens of regiocontrol.[1] The pyrazole ring is electron-rich, but the nitrile group at C3 is electron-withdrawing, partially deactivating the system.[2] However, the C4 position remains the most nucleophilic site for Electrophilic Aromatic Substitution (

Retrosynthesis Diagram[2]

Figure 1: Retrosynthetic disconnection showing the direct C-H functionalization (Route A) and functional group interconversion (Route B).[1][2]

Part 2: Primary Synthetic Route (Direct Bromination)[1]

This route is preferred for its atom economy and simplicity. It utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent.[1] While elemental bromine (

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via an

Experimental Protocol

Materials:

-

Substrate: 1H-Pyrazole-3-carbonitrile (1.0 eq) [CAS: 36650-74-5]

-

Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

-

Solvent: N,N-Dimethylformamide (DMF) (5 mL per mmol substrate)

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate (

).[1][2]

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole-3-carbonitrile (10.0 g, 107 mmol) in DMF (50 mL). Ensure complete dissolution.

-

Addition: Cool the solution to 0°C using an ice bath. Add NBS (20.9 g, 117 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent runaway.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours.

-

Quenching: Pour the reaction mixture into ice-cold water (250 mL). A white to off-white precipitate should form immediately.

-

Workup:

-

Stir the aqueous suspension for 30 minutes to ensure all DMF is extracted into the water phase.[1]

-

Filter the solid using a Buchner funnel.[1]

-

Wash the filter cake with water (

mL) to remove residual DMF and succinimide by-products.[1] -

Optional: If the filtrate is yellow (indicating free

), wash with 10%

-

-

Drying: Dry the solid under high vacuum at 45°C for 12 hours.

Yield & Characterization:

-

Typical Yield: 85–92%[1]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 154–158°C.[1]

Reaction Workflow Diagram

Figure 2: Operational workflow for the NBS-mediated bromination protocol.

Part 3: Secondary Synthetic Route (Amide Dehydration)[1]

This route is applicable when starting from 4-bromo-1H-pyrazole-3-carboxylic acid or its amide derivative. It involves the dehydration of the primary amide to the nitrile using Cyanuric Chloride or Phosphorus Oxychloride (

Protocol (Cyanuric Chloride Method):

-

Dissolution: Dissolve 4-bromo-1H-pyrazole-3-carboxamide (1.0 eq) in DMF at 0°C.

-

Dehydration: Add Cyanuric Chloride (0.67 eq) in one portion.

-

Reaction: Stir at room temperature for 2 hours. The Vilsmeier-Haack-type adduct formed in situ facilitates the elimination of water.

-

Workup: Quench with water, extract with EtOAc, and wash with saturated

.

Part 4: Analytical Data & Validation

To validate the synthesis, compare experimental data against these standard values:

| Parameter | Specification | Notes |

| Physical State | White/Off-white solid | Yellowing indicates |

| Melting Point | 154–158°C | Sharp range indicates high purity. |

| Absence of C4-H signal confirms substitution.[1][2] | ||

| IR Spectroscopy | Distinctive sharp peak. | |

| MS (ESI) | Characteristic 1:1 isotopic pattern for Br.[1][2] |

Part 5: Safety & Hazards[1][4]

-

Nitrile Toxicity: While the target molecule is less volatile than simple nitriles, it should be treated as a potential cyanide source under metabolic or extreme chemical conditions.[1][2] Handle in a fume hood.

-

Brominating Agents: NBS and

are severe irritants and oxidizers.[1][2] Avoid inhalation of dust or vapors.[1][3] -

DMF: Hepatotoxic and readily absorbed through skin.[1] Use butyl rubber gloves.

References

-

Vertex Pharmaceuticals. (2012).[1][2] Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. ACS Publications.[1] [Link]

-

MDPI. (2009).[1][2] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.[1][4] [Link]

-

PubChem. (n.d.).[1][2] 4-Bromo-1H-pyrazole-3-carbonitrile Compound Summary. National Library of Medicine.[1] [Link][1][2]

Sources

discovery and history of pyrazole carbonitrile compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole Carbonitrile Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern medicinal chemistry. The strategic incorporation of a carbonitrile moiety onto this five-membered ring gives rise to pyrazole carbonitrile compounds, a class of molecules with remarkable pharmacological potential. This guide traces the historical trajectory of these compounds, from the foundational discovery of the pyrazole ring to the development of sophisticated synthetic strategies for accessing the carbonitrile derivatives. We will elucidate the causal-driven rationale for their use in drug design, explore key structure-activity relationships, and provide a detailed case study on their successful application as Janus Kinase (JAK) inhibitors, culminating in a forward-looking perspective on their role in future therapeutic development.

From Serendipity to Scaffold: A Historical Perspective

The story of the pyrazole ring begins not with a targeted therapeutic design, but with fundamental chemical exploration. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously produced the first pyrazole derivative, a pyrazolone he named antipyrine, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for an entirely new field of heterocyclic chemistry.[1][4]

For many decades, pyrazole derivatives found applications primarily in the dye industry. However, their vast biological potential began to be recognized in the mid-20th century, with discoveries of their anti-inflammatory, antimicrobial, and analgesic properties.[5][6] The deliberate incorporation of the carbonitrile (-C≡N) group is a more recent, yet profoundly impactful, chapter in this history. The introduction of this small, linear, and highly polar functional group was a strategic decision by medicinal chemists to modulate the electronic properties, metabolic stability, and target-binding interactions of the pyrazole core, unlocking new avenues for drug design.[7]

Core Synthetic Methodologies: Constructing the Scaffold

The synthetic accessibility of pyrazole carbonitriles is a key driver of their prevalence in drug discovery. While adaptations of the classical Knorr synthesis using β-ketonitriles are viable, modern drug development often favors the efficiency of multi-component reactions (MCRs).

One-Pot, Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles

This elegant and highly efficient methodology allows for the rapid assembly of the pyrazole carbonitrile core from simple, commercially available starting materials. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol:

-

Knoevenagel Condensation: In a suitable solvent (e.g., ethanol/water), an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) are stirred in the presence of a basic catalyst (e.g., piperidine, triethylamine) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the formation of the arylidene malononitrile intermediate is complete.

-

Michael Addition & Cyclization: To this reaction mixture, a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq) is added.[7]

-

Reaction Completion: The mixture is then heated to reflux (typically 50-80°C) for 2-6 hours.

-

Isolation and Purification: Upon completion, the reaction is cooled. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 5-amino-1H-pyrazole-4-carbonitrile derivative with high purity and yield.[7]

Caption: Multi-component synthesis of pyrazole carbonitriles.

The Carbonitrile Group in Drug Design: A Mechanistic Insight

The decision to incorporate a carbonitrile is a calculated one, designed to impart specific, advantageous properties to a drug candidate. It is far more than a simple structural placeholder; it is a key pharmacophoric element.

-

Metabolic Stability: The C-C≡N bond is exceptionally robust and resistant to metabolic cleavage, reducing the likelihood of rapid degradation in vivo and often contributing to a more favorable pharmacokinetic profile.

-

Enhanced Target Affinity: The nitrile's strong dipole moment and ability to act as a hydrogen bond acceptor allow it to form critical interactions with amino acid residues in a target protein's active site. Its linear geometry allows it to probe narrow, deep pockets that bulkier groups cannot access.

-

Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functionalities like a carbonyl group or a halogen atom, allowing chemists to fine-tune a molecule's polarity, lipophilicity, and binding characteristics.[7]

Case Study: Pyrazole Carbonitriles as Janus Kinase (JAK) Inhibitors

The profound impact of the pyrazole carbonitrile scaffold is exemplified by its central role in the development of Janus Kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and myeloproliferative neoplasms.[6][8]

The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine receptors, a process critical for immune response and hematopoiesis.[7][9] Dysregulation of the JAK-STAT pathway is a key driver of inflammatory diseases and certain cancers.[6]

Ruxolitinib (Jakafi®) is a potent, orally active inhibitor of JAK1 and JAK2 and a quintessential example of a pyrazole carbonitrile drug.[10][11] Its chemical name, (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile , explicitly identifies the core components.[12]

In the JAK2 active site, the pyrazole ring and its pyrrolopyrimidine substituent form key hydrogen bonds and hydrophobic interactions. The pendant propanenitrile group extends into a specific pocket, where the nitrogen atom forms a crucial hydrogen bond with the backbone of a key amino acid residue in the hinge region of the kinase, anchoring the inhibitor and contributing significantly to its high potency.[6]

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Table 1: Prominent Pyrazole-Containing Protein Kinase Inhibitors

| Drug Name | Primary Target(s) | Core Scaffold | Therapeutic Area | Status |

| Ruxolitinib | JAK1, JAK2 | Pyrazole Carbonitrile | Myelofibrosis, Polycythemia Vera | Approved[4] |

| Pirtobrutinib | BTK | Pyrazole | Mantle Cell Lymphoma | Approved[7] |

| Crizotinib | ALK, ROS1 | Pyrazole | Non-Small Cell Lung Cancer | Approved[7] |

| Encorafenib | BRAF | Pyrazole | Melanoma, Colorectal Cancer | Approved[7] |

| Celecoxib | COX-2 | Pyrazole (non-carbonitrile) | Inflammation, Pain | Approved |

Conclusion and Future Outlook

From Knorr's foundational synthesis to the rational design of highly selective kinase inhibitors, the pyrazole scaffold has demonstrated remarkable and enduring value. The strategic incorporation of the carbonitrile group has been a key innovation, enabling chemists to solve complex challenges related to metabolic stability and target affinity. The clinical and commercial success of drugs like Ruxolitinib validates the pyrazole carbonitrile core as a truly privileged structure in medicinal chemistry. As our understanding of complex disease pathways continues to evolve, the versatility, synthetic tractability, and proven track record of these compounds will undoubtedly secure their place in the drug development pipelines of the future, promising new therapies for a host of unmet medical needs.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Scientific Reports. Available from: [Link]

-

SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. (2015). Acta Chimica Slovenica. Available from: [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2016). International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available from: [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. Available from: [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). Molecules. Available from: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules. Available from: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available from: [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Biological Chemistry. Available from: [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2024). Frontiers in Chemistry. Available from: [Link]

-

Ruxolitinib. CAS Common Chemistry. Available from: [Link]

-

CELECOXIB | New Drug Approvals. (2013). New Drug Approvals. Available from: [Link]

- Process for preparation of celecoxib. (2011). Google Patents.

- Synthesis method of celecoxib. (2012). Google Patents.

-

rac-Ruxolitinib-D8 | CAS 1794791-38-0. Veeprho. Available from: [Link]

Sources

- 1. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 10. Ruxolitinib suppliers & manufacturers in China [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

The Strategic Role of 4-Bromo-1H-pyrazole-3-carbonitrile in Modern Drug Discovery: A Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide delves into the specific utility and biological significance of a key derivative, 4-bromo-1H-pyrazole-3-carbonitrile. While not extensively documented for its intrinsic biological activity, this molecule serves as a highly versatile and strategically important scaffold for the synthesis of novel compounds with a wide array of therapeutic applications.[3][4] This document will explore the synthetic routes leveraging this starting material and the resultant biological activities of its derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects. We will provide detailed insights into the rationale behind its use in drug design, present exemplary synthetic protocols, and summarize the biological evaluation of the derived compounds, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[5] Their unique structural and electronic properties make them privileged scaffolds in drug design, capable of engaging in various non-covalent interactions with biological targets.[2] The pyrazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[5] The versatility of the pyrazole core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[6]

4-Bromo-1H-pyrazole-3-carbonitrile (CAS 288246-16-2) emerges as a particularly valuable starting material in this context.[7] Its structure incorporates three key features for synthetic diversification:

-

The Pyrazole Core: A stable aromatic ring system that serves as the foundational scaffold.

-

The Bromo Group: An excellent handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.[8]

-

The Cyano Group: A versatile functional group that can be transformed into other functionalities such as amides, carboxylic acids, or tetrazoles.

This guide will focus on the practical application of 4-bromo-1H-pyrazole-3-carbonitrile as a strategic building block in the generation of novel, biologically active molecules.

Synthetic Utility and Methodologies

The strategic positioning of the bromo and cyano groups on the pyrazole ring of 4-bromo-1H-pyrazole-3-carbonitrile allows for a diverse range of chemical transformations. These modifications are instrumental in creating libraries of compounds for biological screening.

Cross-Coupling Reactions at the 4-Position

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8] This enables the introduction of various aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space of the resulting derivatives.

Exemplary Experimental Protocol: Suzuki Coupling for Arylation

This protocol describes a general procedure for the arylation of a pyrazole derivative at the bromo-position, a common transformation for which 4-bromo-1H-pyrazole-3-carbonitrile is a suitable substrate.

Materials:

-

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (as a representative brominated heterocyclic starting material) (1.0 equiv)

-

Aryl boronic acid (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon atmosphere

Procedure:

-

To a dried Schlenk tube equipped with a magnetic stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the respective aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and K₃PO₄.

-

Add a 10:1 mixture of 1,4-dioxane and water (to a suitable volume, e.g., 8.25 mL for a 1 mmol scale reaction).

-

Establish an inert argon atmosphere in the Schlenk tube.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

Modification of the Cyano Group

The nitrile functionality at the 3-position is a versatile precursor for a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Exemplary Experimental Protocol: General Synthesis of Pyrazole-3-carbonitriles

This protocol outlines a general method for the synthesis of pyrazole-3-carbonitriles from their corresponding carboxamides, a reverse application of which can be considered for the modification of the cyano group.

Materials:

-

Pyrazole-3-carboxamide

-

Phosphorus pentoxide (optional catalyst)

Procedure:

-

Place the pyrazole-3-carboxamide in a reaction vessel. Optionally, add phosphorus pentoxide as a catalyst.

-

Determine the boiling point of the amide intermediate relative to the desired reaction temperature. If the boiling point is lower, close the reaction vessel. If it is higher, keep the vessel open.

-

Stir the reaction mixture at a constant rate (e.g., 600 rpm) and heat to the desired reaction temperature.

-

Maintain the temperature for a sufficient duration until the reaction is nearly complete.

-

Upon completion, seal the reaction vessel and connect it to a vacuum pump.

-

Adjust the vacuum (e.g., 20-50 mbar) and collect the distilled nitrile product.

-

Characterize the product using NMR spectroscopy and elemental analysis.[9]

Biological Activities of Derivatives

The true value of 4-bromo-1H-pyrazole-3-carbonitrile lies in the diverse biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[10] Derivatives synthesized from 4-bromo-1H-pyrazole-3-carbonitrile and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The anticancer activity of pyrazole derivatives is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as:

-

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are crucial in tumor growth and angiogenesis. Several pyrazole derivatives have been identified as potent dual inhibitors of these kinases.[11]

-

Tubulin Polymerization: Some pyrazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyrano[2,3-c]pyrazole derivatives | HEPG2 | 0.31 - 0.71 | [11] |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives | HEPG2 | Varies | [11] |

| Tri-substituted pyrazole derivatives | HepG2 | 9.13 | [10] |

| Tri-substituted pyrazole derivatives | MCF-7 | 16.52 | [10] |

| Tri-substituted pyrazole derivatives | A549 | 6.52 | [10] |

| Tri-substituted pyrazole derivatives | PC3 | 9.13 | [10] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEPG2, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area.[2]

Mechanism of Action:

The antimicrobial effects of pyrazole derivatives can be attributed to various mechanisms, including:

-

Enzyme Inhibition: Inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).

-

Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Pyrano[2,3-c] pyrazole derivatives | E. coli | Varies | Not specified | [1] |

| Pyrano[2,3-c] pyrazole derivatives | K. pneumoniae | Varies | Not specified | [1] |

| Pyrano[2,3-c] pyrazole derivatives | S. aureus | Varies | Not specified | [1] |

| Pyrano[2,3-c] pyrazole derivatives | L. monocytogenes | Varies | Not specified | [1] |

| Pyrazole derivatives | S. aureus | 26.5 ± 0.84 | Not specified | [12] |

| Pyrazole derivatives | S. typhimurium | 19.5 ± 0.59 | Not specified | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of compounds.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Test compounds (dissolved in a suitable solvent)

-

Sterile paper discs

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

Spread the bacterial inoculum evenly over the surface of the nutrient agar plates.

-

Impregnate sterile paper discs with known concentrations of the test compounds.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Include positive and negative control discs on each plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters.[1]

Visualization of Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams visualize the synthetic utility of 4-bromo-1H-pyrazole-3-carbonitrile and a generalized signaling pathway targeted by its derivatives.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. meddocsonline.org [meddocsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

4-bromo-1H-pyrazole-3-carbonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-bromo-1H-pyrazole-3-carbonitrile

This guide provides comprehensive safety protocols and handling instructions for 4-bromo-1H-pyrazole-3-carbonitrile, a key building block for researchers, chemists, and professionals in drug development. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

Understanding the Hazard Profile

4-bromo-1H-pyrazole-3-carbonitrile (CAS No: 288246-16-2) is a heterocyclic compound that requires careful handling due to its potential health hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

GHS Hazard Classification:

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards associated with this chemical.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation.[1][4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4] |

The presence of both a bromine atom and a nitrile group on the pyrazole ring contributes to its reactivity and toxicological profile. The nitrile group, in particular, is a common feature in specialty chemicals and requires specific handling precautions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving 4-bromo-1H-pyrazole-3-carbonitrile as a powder or in solution must be conducted inside a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of the powdered compound or aerosols.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[4][5]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[6]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] Given the risk of serious eye damage, a face shield should also be worn, especially when handling larger quantities or if there is a splash hazard.[3]

-

Hand Protection: Disposable nitrile gloves are mandatory.[7][8] Nitrile provides a suitable barrier for incidental contact.[8][9] However, it's crucial to understand that thin, disposable gloves offer splash protection only and should be changed immediately upon contamination.[8][9] For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.[10]

-

Causality: The acrylonitrile-butadiene synthetic rubber composition of nitrile gloves offers broad chemical resistance, making them a reliable choice for laboratories.[7]

-

-

Skin and Body Protection: A lab coat is required to protect against skin contact.[11] Ensure the lab coat is fully buttoned. For larger-scale operations, consider a chemical-resistant apron.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage Protocols

Prudent Handling Practices

-

Avoid Dust Formation: This compound is typically a powder.[2] Handle it carefully to avoid creating dust.[4][12]

-

Grounding: To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure proper grounding of equipment.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the laboratory.[12] Contaminated clothing should be removed and washed before reuse.[4]

Storage Conditions

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][12]

-

Temperature: Store at 2-8°C.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[13]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[11] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[11][12][14] If skin irritation persists, consult a physician.[5] |

| Inhalation | Move the person to fresh air.[4][12] If breathing is difficult or stops, provide artificial respiration.[5][11] Seek medical attention if symptoms occur.[12] |

| Ingestion | Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterward.[5] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[4] |

Accidental Release and Spill Response

The following workflow outlines the necessary steps for responding to a spill.

Caption: Workflow for Accidental Spill Response.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately warn others in the vicinity and evacuate the immediate area.[6][15]

-

Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS).[6]

-

Protect: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.[6]

-

Contain: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5][12] Avoid generating dust.[4] Prevent the material from entering drains.[4]

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Dispose: All cleanup materials should be collected in a sealed, labeled container for disposal as hazardous waste in accordance with local, state, and federal regulations.[4][6]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H2BrN3[2] |

| Molecular Weight | 171.98 g/mol [2] |

| Appearance | White to pale yellow powder[2] |

| Melting Point | 154-158 °C |

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. [Link]

-

Georganics. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity. [Link]

-

LookChem. Cas 288246-16-2, 4-BROMO-1H-PYRAZOLE-3-CARBONITRILE. [Link]

-

SafetyCulture Marketplace. (2025). Understanding Nitrile Gloves and Their Chemical Resistance. [Link]

-

Alfa Aesar. (2009). SAFETY DATA SHEET: 4-Bromo-1H-pyrazole. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. [Link]

-

Princeton University. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

-

Seton. Emergency Spill Response Guidelines. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrazole-3-carbonitrile. PubChem. [Link]

-

University of Minho. Procedures in case of a hazardous material spill/leak. [Link]

-

The University of Iowa. Spill/Emergency Planning. Environmental Health and Safety. [Link]

-

U.S. Environmental Protection Agency. 4-Bromo-1H-pyrazole-3-carbonyl chloride. Toxics Release Inventory. [Link]

-

Politecnico di Torino. (2016). Guide to Safety in Chemical Laboratories. DISAT Department of Applied Science and Technology. [Link]

-

University of Kentucky. Dealing With Pesticide Emergencies and Spills. [Link]

-

Columbia University. Emergency Spill Procedures. Research. [Link]

Sources

- 1. 4-Bromo-1H-pyrazole-3-carbonitrile - High purity | EN [georganics.sk]

- 2. lookchem.com [lookchem.com]

- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. rainbowtech.net [rainbowtech.net]

- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]

- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 10. disat.polito.it [disat.polito.it]

- 11. aksci.com [aksci.com]

- 12. fishersci.es [fishersci.es]

- 13. fishersci.com [fishersci.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. Procedures in case of a hazardous material spill/leak [icampi.uminho.pt]

4-bromo-1H-pyrazole-3-carbonitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 4-bromo-1H-pyrazole-3-carbonitrile

For professionals engaged in the cutting edge of pharmaceutical and agrochemical development, the introduction of novel chemical intermediates is a constant. Among these, 4-bromo-1H-pyrazole-3-carbonitrile stands out as a versatile building block, pivotal in the synthesis of a new generation of anti-inflammatory agents, anti-cancer therapies, and advanced crop protection agents.[1] Its unique pyrazole structure, enhanced by bromo and cyano functional groups, offers significant reactivity for creating complex bioactive molecules.[1]

However, the very reactivity that makes this compound a valuable tool for innovation also necessitates a profound understanding of its safety and handling characteristics. This guide moves beyond a simple recitation of safety data sheet (MSDS) points to provide a senior application scientist's perspective on managing the risks associated with 4-bromo-1H-pyrazole-3-carbonitrile. Here, we will delve into the causality behind safety protocols, offering a framework for self-validating experimental systems to ensure both scientific integrity and, most importantly, personal safety.

Section 1: Core Chemical and Physical Identity

A foundational understanding of a compound's physical properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under laboratory conditions and inform decisions regarding storage, handling, and emergency response.

Table 1: Chemical Identification of 4-bromo-1H-pyrazole-3-carbonitrile

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 288246-16-2 | [2][3][4] |

| Molecular Formula | C₄H₂BrN₃ | [2][3][4] |

| Molecular Weight | 171.98 g/mol | [2][3] |

| Common Synonyms | 4-bromo-1H-pyrazole-5-carbonitrile, 4-Bromopyrazole-3-carbonitrile, 4-Bromo-3-cyano-1H-pyrazole | [1][3] |

| PubChem CID | 2735623 |[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Significance for Handling | Source(s) |

|---|---|---|---|

| Appearance | White to off-white or pale yellow crystalline powder | Indicates potential for airborne dust generation. | [2][3][6] |

| Melting Point | 154-158 °C (some sources up to 160 °C) | Stable solid at standard lab temperatures. | [2][3] |

| Boiling Point | 412.4 °C at 760 mmHg | Low volatility under normal conditions, reducing inhalation risk unless heated. | [3] |

| Density | 2.01 g/cm³ | Denser than water. | [3] |

| Flash Point | 203.2 °C | High flash point suggests it is not easily flammable. | [3] |

| Storage Temperature | Recommended 2-8°C | Stored under refrigeration to ensure long-term stability. |[2] |

Section 2: Hazard Analysis and GHS Classification

4-bromo-1H-pyrazole-3-carbonitrile is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for appreciating the potential risks and implementing appropriate controls. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it poses a significant risk of serious eye damage and irritation to the skin and respiratory system.[2][7]